molecular formula C5H7ClO2 B6596725 (2E)-4-chloro-2-methylbut-2-enoic acid CAS No. 56905-13-6

(2E)-4-chloro-2-methylbut-2-enoic acid

Cat. No. B6596725
CAS RN: 56905-13-6
M. Wt: 134.56 g/mol
InChI Key: ZDSZDMJETWINGZ-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-chloro-2-methylbut-2-enoic acid (CMBA) is a naturally occurring carboxylic acid that has a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. CMBA has been used as a precursor in the synthesis of several drugs and other compounds, and its mechanism of action has been studied extensively.

Scientific Research Applications

(2E)-4-chloro-2-methylbut-2-enoic acid has been used in a wide range of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and its potential applications in drug synthesis. In particular, (2E)-4-chloro-2-methylbut-2-enoic acid has been used in studies of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation, pain, and other processes. By studying the effects of (2E)-4-chloro-2-methylbut-2-enoic acid on COX-2, researchers have been able to gain a better understanding of the enzyme’s role in the body and how it can be targeted for therapeutic purposes.

Mechanism of Action

The mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid is not fully understood. It is believed that (2E)-4-chloro-2-methylbut-2-enoic acid acts as an inhibitor of COX-2, blocking the enzyme’s activity and preventing the production of prostaglandins. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have an effect on other enzymes involved in inflammation, including lipoxygenase and cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
(2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have a number of biochemical and physiological effects. In particular, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid has been shown to have a protective effect on the liver and kidneys, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

(2E)-4-chloro-2-methylbut-2-enoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages of (2E)-4-chloro-2-methylbut-2-enoic acid is its low cost and availability, making it an ideal choice for researchers on a budget. In addition, (2E)-4-chloro-2-methylbut-2-enoic acid is relatively easy to synthesize and can be used in a variety of experiments. However, (2E)-4-chloro-2-methylbut-2-enoic acid is also limited in its applications, as it is not suitable for use in experiments involving human subjects due to its potential toxicity.

Future Directions

The potential applications of (2E)-4-chloro-2-methylbut-2-enoic acid are vast and there are many possible future directions for research. One of the most promising areas of research is the development of drugs that target COX-2 and other enzymes involved in inflammation. In addition, further research into the biochemical and physiological effects of (2E)-4-chloro-2-methylbut-2-enoic acid could lead to the development of new treatments for a variety of conditions. Finally, further research into the mechanism of action of (2E)-4-chloro-2-methylbut-2-enoic acid could lead to the development of more effective and safer drugs.

Synthesis Methods

(2E)-4-chloro-2-methylbut-2-enoic acid can be synthesized in a variety of ways, with the most common method involving the reaction of 4-chloro-2-methylbut-2-enal with sodium hydroxide. The reaction is generally carried out in an aqueous solution, with a catalyst such as sodium hypochlorite being added to increase the rate of reaction. Other methods of synthesis include the reaction of 4-chloro-2-methylbut-2-enal with acetic acid, and the reaction of 4-chloro-2-methylbut-2-enal with anhydrous sodium carbonate.

properties

IUPAC Name

(E)-4-chloro-2-methylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(2-3-6)5(7)8/h2H,3H2,1H3,(H,7,8)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSZDMJETWINGZ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CCl)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-Chloro-2-methylbut-2-enoic acid

CAS RN

56905-13-6
Record name (2E)-4-chloro-2-methylbut-2-enoic acid
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